molecular formula C18H17N5O B2985362 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide CAS No. 1421586-50-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide

Numéro de catalogue: B2985362
Numéro CAS: 1421586-50-6
Poids moléculaire: 319.368
Clé InChI: PXDXQWKEAUJGIS-CMDGGOBGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and a cinnamamide group at the 5-position. The pyrimidine scaffold is widely exploited in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a common pharmacophore in kinase inhibitors and anticancer agents.

Propriétés

IUPAC Name

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-13-10-14(2)23(22-13)18-19-11-16(12-20-18)21-17(24)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDXQWKEAUJGIS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. One common approach starts with the preparation of 3,5-dimethyl-1H-pyrazole, which can be synthesized by the condensation of acetylacetone with hydrazine . This intermediate is then reacted with a pyrimidine derivative under suitable conditions to form the pyrazole-pyrimidine core. The final step involves the coupling of this core with cinnamamide through an amide bond formation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in different applications .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and modulating various biochemical pathways. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with its targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

Patents published on November 20, 2019, disclose several compounds with structural similarities to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide. Key examples include:

N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide

N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide

N-(3-Cyano-4-(5-(phenylsulfonamido)pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide .

Table 1: Structural Comparison
Feature Target Compound Patent Compounds (Examples)
Core Structure Pyrimidine (5-position substitution) Pyrimidine and quinoline dual-core systems
Substituents - 3,5-Dimethylpyrazole at pyrimidine-2
- Cinnamamide at pyrimidine-5
- Cyano group
- Piperidine-derived acetamide
- Tetrahydrofuran-3-yloxy
- Benzamide or sulfonamide groups
Key Functional Groups Amide, pyrazole, pyrimidine Amide, cyano, ether (tetrahydrofuran), sulfonamide
Molecular Complexity Moderate (single heterocyclic core) High (dual heterocyclic cores with multiple substituents)

Implications of Structural Differences

Bioactivity Profiles: The patent compounds incorporate quinoline and pyrimidine dual cores, which are associated with kinase inhibition (e.g., EGFR or VEGFR targets). The cyano group and tetrahydrofuran-3-yloxy substituents may enhance solubility and metabolic stability compared to the target compound’s dimethylpyrazole and cinnamamide groups .

Physicochemical Properties :

  • The dimethylpyrazole in the target compound could confer moderate steric hindrance, affecting binding pocket accessibility. In contrast, the piperidin-4-yliden acetamide in patent compounds may enable conformational flexibility and hydrogen bonding with target proteins .
  • The tetrahydrofuran-3-yloxy substituent in patent compounds introduces an ether linkage, improving solubility and pharmacokinetic profiles compared to purely aromatic systems.

Synthetic Accessibility :

  • The target compound’s simpler structure likely allows for fewer synthetic steps compared to the multi-heterocyclic patent compounds, which require complex coupling reactions and protecting group strategies .

Research Findings and Functional Insights

While direct biological data for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide are unavailable, inferences can be drawn from structural analogues:

  • Kinase Inhibition: Patent compounds with pyrimidine-quinoline cores and sulfonamide/benzamide groups are frequently designed as tyrosine kinase inhibitors (TKIs). The target compound’s pyrazole-pyrimidine scaffold may similarly target ATP-binding pockets in kinases but with distinct selectivity profiles .
  • Anticancer Potential: Cinnamamide derivatives are reported to induce apoptosis in cancer cells via ROS generation. The patent compounds’ cyano and piperidine groups may modulate oxidative stress pathways differently .

Activité Biologique

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide has the following molecular characteristics:

PropertyValue
Molecular Formula C18_{18}H17_{17}N5_{5}O
Molecular Weight 319.4 g/mol
CAS Number 1421586-50-6

The compound features a distinctive structure that includes a pyrazole ring, a pyrimidine moiety, and a cinnamide group, which collectively contribute to its pharmacological profile.

1. Anticancer Properties

Research indicates that pyrazole derivatives, including N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism of action is believed to involve the modulation of cell cycle progression and apoptosis pathways.

2. Anti-inflammatory Effects

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can attenuate lipopolysaccharide-induced NF-kB activation, a key transcription factor involved in inflammatory responses . The compound's ability to modulate inflammatory pathways positions it as a candidate for further research in inflammatory diseases.

3. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. It was tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), revealing significant bactericidal effects . This suggests potential applications in treating infections caused by resistant bacteria.

Study on Anticancer Activity

A study conducted on a series of pyrazole derivatives highlighted the anticancer efficacy of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide. The compound was found to inhibit cell growth in vitro at concentrations lower than those required for cytotoxic effects on normal cells .

In Vivo Evaluation

In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary animal model studies suggest that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide could effectively reduce tumor size without significant toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.